molecular formula C21H19FN2O2 B4007227 1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde

1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde

Cat. No.: B4007227
M. Wt: 350.4 g/mol
InChI Key: VFZDVELICMGHEC-UHFFFAOYSA-N
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Description

1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C21H19FN2O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.14305602 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Pyranoquinoline Derivatives: A series of indole-based pyranoquinoline derivatives have been synthesized using a one-pot cyclocondensation reaction, showcasing the potential of 1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde in complex organic syntheses (Prasad et al., 2017).
  • Pharmacological Screening: The derivatives mentioned above have been screened against various bacteria and fungi, indicating the potential pharmaceutical applications of compounds related to this compound (Prasad et al., 2017).

Analytical Chemistry

  • Fluorogenic Derivatizing Agent: Utilization of similar compounds in liquid chromatography as fluorogenic derivatizing agents for primary amines indicates a potential analytical chemistry application of this compound (Beale et al., 1990).

Organic Synthesis

  • One-Pot Synthesis of Indoloquinolines: The one-pot synthesis of substituted indoloquinolines under transition-metal-free conditions, using components similar to this compound, highlights the compound's relevance in facilitating complex organic reactions (Thanetchaiyakup et al., 2018).

Photophysical Properties

  • Development of Fluorophores: The compound's relatives have been used in the creation of new classes of fluorophores, suggesting potential uses in developing fluorescent probes and optical applications (Park et al., 2015).

Catalysis and Green Chemistry

  • Nanocatalysed Knoevenagel Condensation: The use of indole-3-carbaldehyde, a compound similar to this compound, in nanocatalysed Knoevenagel condensation points towards the role of this compound in green chemistry applications (Madan, 2020).

Properties

IUPAC Name

1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-6-7-15-10-17(22)8-9-19(15)24(14)21(26)12-23-11-16(13-25)18-4-2-3-5-20(18)23/h2-5,8-11,13-14H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZDVELICMGHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CN3C=C(C4=CC=CC=C43)C=O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde
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1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde

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